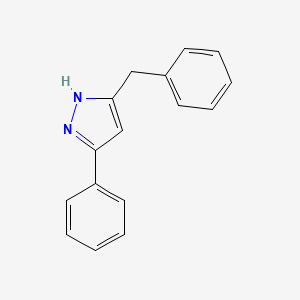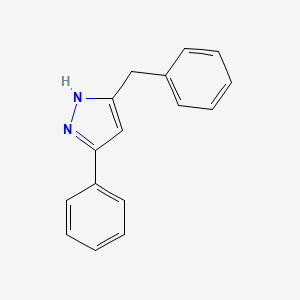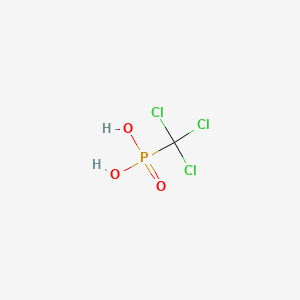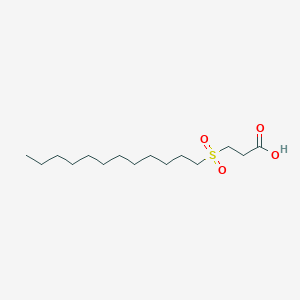![molecular formula C17H16BrN5S B11964931 5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964931.png)
5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione” typically involves multi-step organic reactions. One common approach might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Bromination: Introduction of the bromine atom on the phenyl ring can be done using brominating agents like N-bromosuccinimide (NBS).
Condensation Reaction: The final step might involve the condensation of the triazole derivative with 4-(dimethylamino)benzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the dimethylamino group.
Reduction: Reduction reactions might target the triazole ring or the bromophenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles for Substitution: Sodium azide (NaN3), thiols (R-SH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound might be investigated for similar activities.
Enzyme Inhibition: It could be studied for its potential to inhibit specific enzymes.
Medicine
Drug Development: The compound might be explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent.
Industry
Material Science: The compound might be used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of “5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione” would depend on its specific application. For example:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting their activity.
Chemical Reactions: The compound might act as a catalyst or intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
5-Phenyl-1,2,4-triazole: Another triazole derivative with a phenyl group.
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the compound.
Uniqueness
“5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is unique due to the presence of both the bromophenyl and dimethylaminophenyl groups, which might confer specific biological or chemical properties not found in simpler triazole derivatives.
Propiedades
Fórmula molecular |
C17H16BrN5S |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)-4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16BrN5S/c1-22(2)13-9-7-12(8-10-13)11-19-23-16(20-21-17(23)24)14-5-3-4-6-15(14)18/h3-11H,1-2H3,(H,21,24)/b19-11+ |
Clave InChI |
UIRMRDGKBAXRJG-YBFXNURJSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11964893.png)



![N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11964907.png)

![(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11964919.png)

